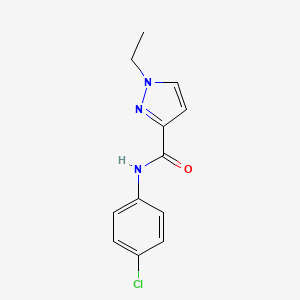

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(4-Chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole-derived compound characterized by a 4-chlorophenyl substituent and an ethyl group at the pyrazole ring’s N1 position. Pyrazole derivatives are widely studied for their bioactivity, including cannabinoid receptor modulation, enzyme inhibition, and pesticidal effects .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWYSTOEVYZCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Hydroxylated or oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as an antimicrobial and antiviral agent. It has been investigated for its potential to inhibit the growth of various pathogens.

Agrochemicals: Pyrazole derivatives, including this compound, have been explored for their potential use as herbicides and fungicides.

Biological Research: The compound has been used as a tool in biological studies to understand the mechanisms of action of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Cannabinoid Receptor Activity

A structurally related compound, 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide, serves as a potent cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM) . Key differences include:

- Substituents : The target compound’s ethyl group contrasts with the dichlorophenyl and pyridylmethyl groups in the analog.

- Activity : The dichlorophenyl and pyridylmethyl substitutions likely enhance CB1 binding affinity, as bulkier aromatic groups improve receptor interaction. This suggests that N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide may exhibit weaker CB1 antagonism due to its simpler substitution pattern.

Table 1: Cannabinoid Receptor-Active Pyrazole Derivatives

| Compound | Substituents (R1, R2) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Target Compound | 4-Cl-Ph, Ethyl | N/A | — |

| 5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-Py) | 2,4-diCl-Ph, Pyridylmethyl | 0.139 |

Halogen-Substituted Maleimides for Enzyme Inhibition

N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM against monoacylglycerol lipase, MGL) demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency . For example:

- Fluorine analog : IC₅₀ = 5.18 μM

- Iodine analog : IC₅₀ = 4.34 μM

This suggests the pyrazole core in this compound may prioritize structural rigidity or hydrogen-bonding interactions over halogen effects for enzyme targeting.

Insecticidal Pyridine and Thienopyridine Analogs

Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid . Key comparisons:

- Core Heterocycle: Pyridine/thienopyridine cores in analogs vs. pyrazole in the target compound.

- Bioactivity : Pyridine derivatives may offer enhanced π-π stacking or electron-withdrawing effects, improving pesticidal potency. The target compound’s pyrazole core could provide metabolic stability advantages.

Tetrazole and Thiourea Derivatives with Antimicrobial Activity

Compounds such as 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and thiourea analogs show structural diversity impacting antimicrobial activity .

- Functional Groups : Tetrazole (8a) vs. carboxamide (target compound).

- Crystallography: Centrosymmetric (P21/c) vs. non-centrosymmetric (P21) packing in analogs highlights how substituents influence molecular conformation and stability .

Key Research Findings and Trends

- Substituent Effects : Chlorine at the 4-position is common across compounds but exerts variable effects depending on the core structure (e.g., pyrazole vs. maleimide).

- Biological Activity: Pyrazole derivatives excel in receptor modulation (e.g., CB1 antagonism), while pyridine/thienopyridine analogs dominate pesticidal applications.

- Structural Flexibility: Crystallographic data emphasize how minor substituent changes alter molecular packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.